1,3-Propanediol, 2-methyl-2-nitro-, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate can be synthesized through the nitration of 2-methyl-2-nitro-1,3-propanediol. The nitration process involves the reaction of 2-methyl-2-nitro-1,3-propanediol with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-nitro-, dinitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-Propanediol, 2-methyl-2-nitro-, dinitrate include:
2-Methyl-2-nitro-1,3-propanediol: A precursor in the synthesis of this compound.
Trimethylolethane trinitrate: Another nitrate ester with similar chemical properties.
2-Methyl-2-nitropropane-1,3-diol: A related compound with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
4055-94-1 |
---|---|
Molecular Formula |
C4H7N3O8 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
(2-methyl-2-nitro-3-nitrooxypropyl) nitrate |
InChI |
InChI=1S/C4H7N3O8/c1-4(5(8)9,2-14-6(10)11)3-15-7(12)13/h2-3H2,1H3 |
InChI Key |
PNEVRNLRPGLOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.